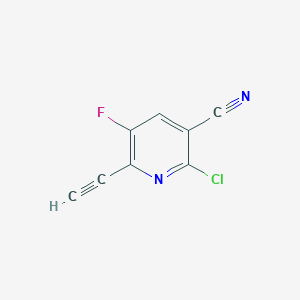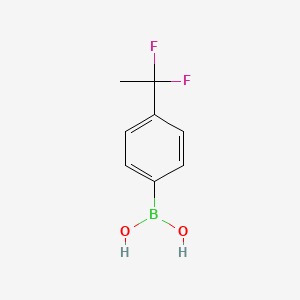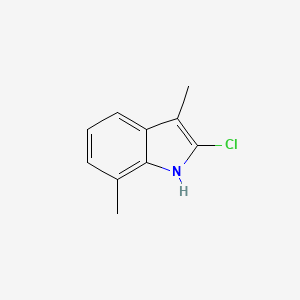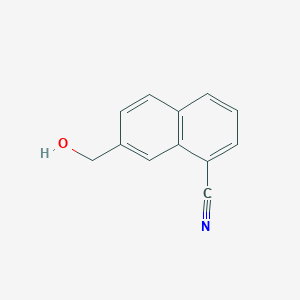![molecular formula C10H8N2O2 B11909104 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline CAS No. 66353-97-7](/img/structure/B11909104.png)
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline is a heterocyclic compound that features a fused ring system combining a quinoxaline core with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 6-methylquinoxaline with glyoxal in the presence of an acid catalyst to form the dioxole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoxaline ring.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the quinoxaline ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-[1,3]dioxolo[4,5-g]quinoline
- 6-Methyl-[1,3]dioxolo[4,5-g]isoquinoline
- 6-Methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Uniqueness
6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline is unique due to its specific ring fusion and the presence of both a quinoxaline and a dioxole ring. This structural arrangement imparts distinct electronic and steric properties, making it valuable for various applications that require specific molecular interactions and stability.
Properties
CAS No. |
66353-97-7 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
6-methyl-[1,3]dioxolo[4,5-g]quinoxaline |
InChI |
InChI=1S/C10H8N2O2/c1-6-4-11-7-2-9-10(14-5-13-9)3-8(7)12-6/h2-4H,5H2,1H3 |
InChI Key |
MDKOMFXWBKGKQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N=C1)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)
![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)








